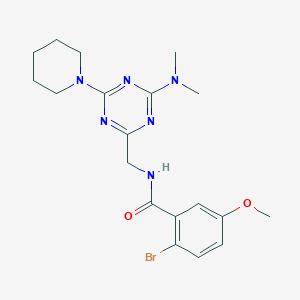

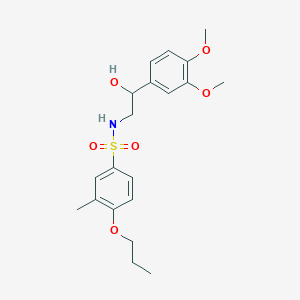

N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-3-methyl-4-propoxybenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-3-methyl-4-propoxybenzenesulfonamide is a sulfonamide derivative, a class of compounds known for their diverse pharmacological activities. Sulfonamides are characterized by the presence of the sulfonamide group (-SO2NH2) and are commonly used in medicinal chemistry as they can act as inhibitors of various pathways, such as the hypoxia-inducible factor (HIF) pathway, which is a target for cancer treatment due to its role in tumor adaptation to hypoxia and resistance to chemotherapy and radiation .

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the introduction of various functional groups to optimize their pharmacological properties. For instance, the synthesis of N-alkyl-N-[(8-R-2,2-dimethyl-2H-chromen-6-yl)methyl]heteroarylsulfonamides, which are structurally related to the compound , was designed to improve lipophilicity and aqueous solubility through in silico calculations, followed by experimental validation . Similarly, the synthesis of other sulfonamide derivatives, such as N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides, was performed under solvent-free conditions, highlighting the trend towards greener chemistry in the synthesis of these compounds .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial for their biological activity. For example, the structure-activity relationship study of 2,2-dimethyl-2H-chromene based arylsulfonamide analogs revealed that certain structural motifs, such as the 3,4-dimethoxybenzenesulfonyl group and propan-2-amine, are important for inhibiting the HIF-1 pathway . Additionally, the crystal structures of N-aryl-2,5-dimethoxybenzenesulfonamides showed that different weak interactions, such as hydrogen bonding and (\pi)-(\pi) interactions, can influence the supramolecular architecture, which may affect the pharmacological properties .

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions due to their functional groups. For instance, N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides have been used as chemoselective N-acylation reagents, demonstrating their reactivity and potential for further chemical modifications . The reactivity of the sulfonamide group also allows for the formation of complexes with metal ions, as seen in the synthesis of mono- and binuclear 3d-metal complexes of N-[2-[(hydroxyalkylimino)methyl]phenyl]-4-methylbenzenesulfonamides .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, are important for their pharmacological efficacy. The aqueous solubility of certain analogs was significantly improved through structural modifications, which is essential for in vivo delivery . Theoretical and experimental investigations, including density functional theory (DFT) calculations, have been applied to sulfonamide compounds to predict their optimized state, free energy, and molecular orbitals, which are important for understanding their physical and chemical behavior .

Scientific Research Applications

Cancer Therapy Research : A study by Mun et al. (2012) discovered that 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, a molecule related to the compound , can inhibit the HIF-1 pathway, antagonizing tumor growth in cancer models. This research implies potential for developing cancer therapeutics based on this chemical structure.

Metabolic Studies : In a study by Solheim and Scheline (1976), metabolites of 3,4-dimethoxyallylbenzene and its analogs were identified in rats. This provides insight into the metabolic pathways and potential biological interactions of similar compounds.

Synthesis and Characterization : Research by Catsoulacos and Camoutsis (1976) focused on the synthesis of N-substituted 4,5-dihydro-7,8-dimethoxybenzothiazepin-3-one 1,1-dioxides, demonstrating methods to create and modify compounds with a 3,4-dimethoxybenzenesulfonyl group, relevant to the compound of interest.

Electrochemical Oxidation Research : A study by Carmody et al. (1980) explored the electrochemical oxidation of aromatic ethers, which can provide insights into the chemical properties and reactivity of similar compounds.

Photodynamic Therapy for Cancer : Pişkin et al. (2020) Pişkin et al. (2020) synthesized new compounds with a 3,4-dimethoxyphenyl moiety, which exhibited properties useful for photodynamic cancer therapy, indicating the therapeutic potential of such structures.

VEGFR-2 Inhibitors for Cancer Treatment : A study by Ghorab et al. (2016) synthesized novel sulfonamides with a 3,4-dimethoxyphenyl moiety, exhibiting promising activity as VEGFR-2 inhibitors, which are crucial in cancer treatment.

Mechanism of Action

Target of Action

Compounds with similar structures, such as 3,4-dimethoxyphenylethylamine, have been found to interact with alpha7 nicotinic acetylcholine receptors (α7nachr) . These receptors play a crucial role in transmitting signals in the brain and are involved in various cognitive functions .

Mode of Action

This interaction could lead to changes in signal transmission, thereby affecting cognitive functions .

Biochemical Pathways

Related compounds like 3,4-dimethoxyphenylethylamine have been associated with the metabolism of branched-chain amino acids . This suggests that the compound could potentially influence similar metabolic pathways.

Result of Action

Related compounds have been associated with neuroprotective effects and improvements in learning and memory abilities in animal models . This suggests that the compound could potentially have similar effects.

Safety and Hazards

properties

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3-methyl-4-propoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO6S/c1-5-10-27-18-9-7-16(11-14(18)2)28(23,24)21-13-17(22)15-6-8-19(25-3)20(12-15)26-4/h6-9,11-12,17,21-22H,5,10,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJVZDKVFTWCGBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC(=C(C=C2)OC)OC)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(benzo[d][1,3]dioxol-5-yl)-5-(5-methyl-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole](/img/structure/B3018136.png)

![2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3018142.png)

![2-Isopropyl-3-methyl-1-(4-methyl-1-piperazinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3018143.png)

![1-{Spiro[indene-1,4'-piperidin]-1'-yl}prop-2-en-1-one](/img/structure/B3018145.png)

![2-[(2-Fluorophenyl)methyl]-4,7-dimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3018152.png)